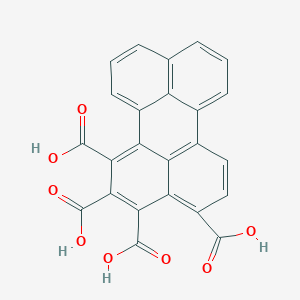

Perylene-1,2,3,4-tetracarboxylic acid

CAS No.: 62239-41-2

Cat. No.: VC14134123

Molecular Formula: C24H12O8

Molecular Weight: 428.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62239-41-2 |

|---|---|

| Molecular Formula | C24H12O8 |

| Molecular Weight | 428.3 g/mol |

| IUPAC Name | perylene-1,2,3,4-tetracarboxylic acid |

| Standard InChI | InChI=1S/C24H12O8/c25-21(26)13-8-7-11-10-5-1-3-9-4-2-6-12(14(9)10)16-15(11)17(13)19(23(29)30)20(24(31)32)18(16)22(27)28/h1-8H,(H,25,26)(H,27,28)(H,29,30)(H,31,32) |

| Standard InChI Key | WSRHMJYUEZHUCM-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C3C(=C1)C4=C5C(=C(C=C4)C(=O)O)C(=C(C(=C5C3=CC=C2)C(=O)O)C(=O)O)C(=O)O |

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

Perylene-1,2,3,4-tetracarboxylic acid belongs to the class of perylene tetracarboxylic acids, characterized by a fused aromatic core with four carboxylic acid substituents. The compound’s IUPAC name is perylene-1,2,3,4-tetracarboxylic acid, and its canonical SMILES representation is:

C1=CC2=C3C(=C1)C4=C5C(=C(C=C4)C(=O)O)C(=C(C(=C5C3=CC=C2)C(=O)O)C(=O)O)C(=O)O.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| CAS Number | 62239-41-2 |

| Molecular Formula | C₂₄H₁₂O₈ |

| Molecular Weight | 428.3 g/mol |

| InChI Key | WSRHMJYUEZHUCM-UHFFFAOYSA-N |

| PubChem CID | 19063515 |

The structural isomerism between the 1,2,3,4 and 3,4,9,10 derivatives significantly influences their physicochemical behavior. For instance, the spatial arrangement of carboxylic groups in the 1,2,3,4 isomer may reduce symmetry compared to the 3,4,9,10 analogue, potentially affecting crystallization and π-π stacking interactions .

Synthesis and Preparation

Synthetic Routes

While no explicit protocols for synthesizing perylene-1,2,3,4-tetracarboxylic acid are documented, analogous compounds are typically derived through oxidation of perylene precursors. A plausible pathway involves:

-

Oxidation of Perylene: Treatment with strong oxidizing agents (e.g., HNO₃ or KMnO₄) to introduce carboxyl groups.

-

Intermediate Isolation: Formation of anhydrides or esters, followed by hydrolysis to yield the tetracarboxylic acid.

In contrast, the synthesis of perylene-3,4,9,10-tetracarboxylic acid is well-established, employing a two-step process:

-

Chlorination: Reaction with chlorine gas (59% yield).

-

Sulfonation and Alkaline Hydrolysis: Treatment with oleum (3%) at 70–75°C, followed by KOH in ethane-1,2-diol at 155–160°C (91% yield) .

Table 2: Comparative Synthesis Metrics

| Parameter | 1,2,3,4 Isomer | 3,4,9,10 Isomer |

|---|---|---|

| Reported Yield | Not Available | 59–91% |

| Key Reagents | Oxidizing Agents | Cl₂, Oleum, KOH |

| Intermediate Steps | Anhydride/Ester Formation | Sulfonation, Hydrolysis |

The lack of optimized synthetic routes for the 1,2,3,4 isomer remains a critical barrier to its study .

Physicochemical Properties

Thermal and Solubility Characteristics

Data on the 1,2,3,4 isomer’s thermal stability, melting point, and solubility are absent from literature. By comparison, the 3,4,9,10 isomer exhibits:

The positional isomerism likely reduces the 1,2,3,4 derivative’s solubility in polar solvents due to uneven charge distribution, complicating purification and application .

Future Directions

Advancing research on perylene-1,2,3,4-tetracarboxylic acid necessitates:

-

Method Development: Streamlining synthesis via catalytic oxidation or microwave-assisted reactions.

-

Computational Modeling: Predicting optoelectronic properties using DFT calculations.

-

Collaborative Studies: Cross-disciplinary efforts to explore niche applications in nanotechnology.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume